molecular formula C23H23ClN6O2 B594950 (4-(5-氯苯并[d]恶唑-2-基)-7-甲基-1,4-二氮杂环-1-基)(5-甲基-2-(2H-1,2,3-三唑-2-基)苯基)甲苯酮 CAS No. 1352834-55-9

(4-(5-氯苯并[d]恶唑-2-基)-7-甲基-1,4-二氮杂环-1-基)(5-甲基-2-(2H-1,2,3-三唑-2-基)苯基)甲苯酮

货号 B594950
CAS 编号: 1352834-55-9
分子量: 450.927
InChI 键: JYTNQNCOQXFQPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a 5-chlorobenzo[d]oxazol-2-yl group, a 7-methyl-1,4-diazepan-1-yl group, and a 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several ring structures and functional groups. The presence of nitrogen and oxygen atoms in the heterocyclic five-membered ring of oxazole allows these rings to quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

科学研究应用

  1. 药理学应用

    该化合物被称为苏沃雷赞特,已被药物执法局 (DEA) 归类为 IV 级管制物质。它用于各种制药应用,包括治疗失眠症。苏沃雷赞特通过影响大脑中帮助调节睡眠-觉醒周期的某些物质来发挥作用 (Crum,2014).

  2. 合成化学

    该化合物一直是合成化学研究的重点。例如,研究详细阐述了其合成和晶体结构,提供了对其化学性质和潜在应用的见解 (Cao 等人,2010).

  3. 电化学和液晶性质

    研究已经探索了其衍生物的电化学和液晶性质。这些研究提供了材料科学中的潜在应用,特别是在开发具有独特电化学性质的新材料方面 (Zhao 等人,2013).

  4. 抗菌和抗癌活性

    几项研究合成了该化合物的类似物并评估了它们的抗菌和抗癌活性。这些研究工作旨在开发新的治疗剂来治疗各种感染和癌症 (Shankar 等人,2016).

  5. 类药性

    该化合物及其衍生物已使用计算机模拟方法分析了类药性。这些研究旨在预测新化合物的药代动力学性质,这在药物开发中至关重要 (Pandya 等人,2019).

未来方向

Given the wide range of biological activities exhibited by oxazole derivatives, there is significant potential for future research into the therapeutic applications of this compound . Further studies could focus on its synthesis, characterization, and exploration of its biological activities.

属性

IUPAC Name

[4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6O2/c1-15-3-5-20(30-25-8-9-26-30)18(13-15)22(31)29-12-11-28(10-7-16(29)2)23-27-19-14-17(24)4-6-21(19)32-23/h3-6,8-9,13-14,16H,7,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTNQNCOQXFQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)C4=NC5=C(O4)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone

Citations

For This Compound
2
Citations
N Rajana, DR Devi, DN Kumar Reddy… - Journal of …, 2020 - academic.oup.com
During the oxidative (10% H 2 O 2 ) degradation of suvorexant drug substance, around 1.0% of one impurity and less than 1.0% four impurities were found by a new high-performance …
Number of citations: 4 academic.oup.com
J Reddy, K Basavaiah… - Journal of …, 2020 - researchgate.net
During the oxidative (10% H2O2) degradation of suvorexant drug substance, around 1.0% of one impurity and less than 1.0% four impurities were found by a new high-performance …
Number of citations: 2 www.researchgate.net

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。